Methylene-Bridged vs. Directly Attached Pyrrolidine: Physicochemical Differentiation
The methylene (-CH₂-) spacer in 4-[(pyrrolidin-2-yl)methyl]pyrimidine distinguishes it from direct-attachment analogs such as 4-(pyrrolidin-2-yl)pyrimidine (CAS 108831-49-8). The target compound (MW 163.22 g/mol, C₉H₁₃N₃) contains a flexible linker that increases the distance between the pyrimidine nitrogen atoms and the pyrrolidine ring relative to the direct-attachment analog 4-(pyrrolidin-2-yl)pyrimidine (MW 149.19 g/mol, C₈H₁₁N₃) . This difference in connectivity translates to distinct rotational degrees of freedom and potential binding mode divergence .
| Evidence Dimension | Molecular connectivity and steric accessibility |
|---|---|
| Target Compound Data | Methylene-bridged: C₉H₁₃N₃, MW 163.22, spacer present |
| Comparator Or Baseline | 4-(pyrrolidin-2-yl)pyrimidine: C₈H₁₁N₃, MW 149.19, direct C-C bond |
| Quantified Difference | ΔMW = 14.03 g/mol; additional rotatable bond; altered nitrogen lone pair orientation |
| Conditions | Calculated physicochemical properties from vendor technical datasheets |
Why This Matters
The methylene spacer alters conformational sampling and may enable binding poses inaccessible to directly attached analogs, a critical consideration for structure-based drug design campaigns.
